![molecular formula C19H19IN2O B1667574 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide CAS No. 93841-50-0](/img/structure/B1667574.png)
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APSR-IN-8 is a first-in-class inhibitor of APS reductase (APSR), which is a critical enzyme in the assimilation of sulfate for the biosynthesis of cysteine and other essential sulfur-containing molecules.
Scientific Research Applications
Synthesis and Antitumor Applications
- Synthesis for Antitumor Derivatives : A study by Jasztold-Howorko et al. (1994) demonstrated the synthesis of 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide derivatives, showing high cytotoxicity in cultured L1210 and colon 38 cells, and good antitumor activity in vivo in leukemia and colon models (Jasztold-Howorko et al., 1994).
- Development of 1-Functionalized Derivatives : Rivalle and Bisagni (1994) synthesized derivatives through transformations involving methoxyellipticine N-oxides, leading to cytotoxic 1-carboxamidoellipticines (Rivalle & Bisagni, 1994).
- Synthesis for Cytotoxicity Testing : Modi et al. (1990) prepared various 6H-pyrido[4,3-b]carbazoles for cytotoxicity testing in human lung cancer cells (Modi et al., 1990).
Synthesis Techniques and Transformations
- Friedel–Crafts Cyclodehydration Synthesis : Ramkumar et al. (2014) reported a synthesis approach for pyrido[4,3-b]carbazole alkaloids, including 9-methoxyellipticine, using a Friedel–Crafts cyclodehydration method (Ramkumar et al., 2014).
- In Vitro Anticancer Activity : Jasztold-Howorko et al. (2013) synthesized and tested 1-substituted pyrido[4,3-b]carbazole derivatives for anticancer activity, with compound 9 showing strong activity against various cancer cell lines (Jasztold-Howorko et al., 2013).
Biological Testing and Tuberculosis Inhibition
- Testing Against Mycobacterium tuberculosis : Schmidt et al. (2018) synthesized derivatives of pyrido[4,3-b]carbazole and found that 9-methoxyolivacine significantly inhibited Mycobacterium tuberculosis (Schmidt et al., 2018).
Antitumor Properties and Synthesis
- Antitumor Amino-Substituted Derivatives : Rivalle et al. (1983) conducted modifications on ellipticine analogs, including 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazole, to study their antitumor properties (Rivalle et al., 1983).
- Methyl Substitutions in Antitumor Drugs : Léon et al. (1987) studied the impact of methyl substitutions in dimeric antitumor drugs, including pyridocarbazole derivatives (Léon et al., 1987).
- Cytotoxic Activity of Derivatives : Jasztold-Howorko et al. (2005) synthesized 5,6-Dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3‐b]carbazole derivatives, demonstrating cytotoxic activity against lung cancer cell lines (Jasztold-Howorko et al., 2005).
properties
CAS RN |
93841-50-0 |
|---|---|
Product Name |
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide |
Molecular Formula |
C19H19IN2O |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium;iodide |
InChI |
InChI=1S/C19H18N2O.HI/c1-11-16-10-21(3)8-7-14(16)12(2)19-18(11)15-9-13(22-4)5-6-17(15)20-19;/h5-10H,1-4H3;1H |
InChI Key |
UMHIZUSDRRRZIC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.[I-] |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.[I-] |
Appearance |
Solid powder |
Other CAS RN |
93841-50-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
70173-20-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NSC155693; NSC 155693; NSC-155693; APSR IN-8; APSR-IN 8; APSR-IN-8; APSR IN 8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1667491.png)
![1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea](/img/structure/B1667492.png)
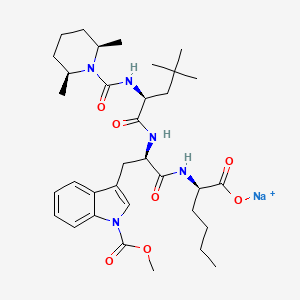
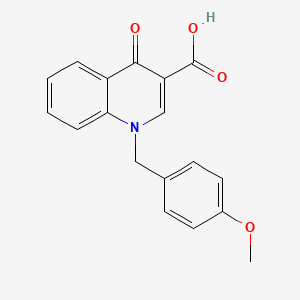
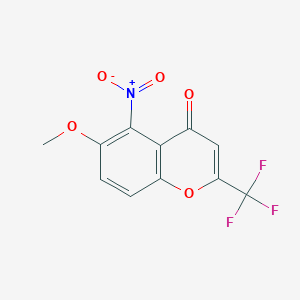
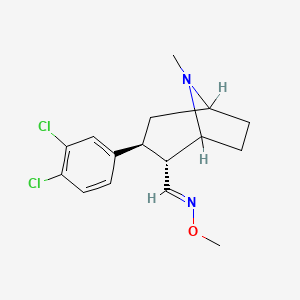
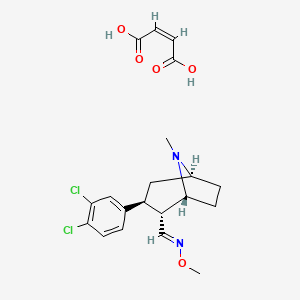
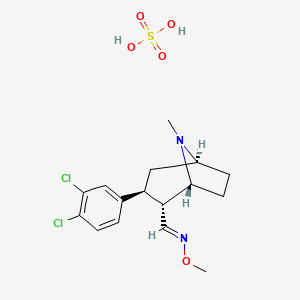
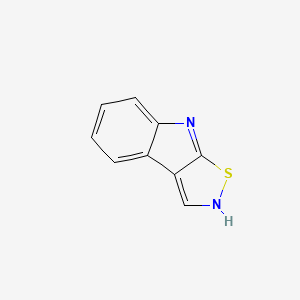
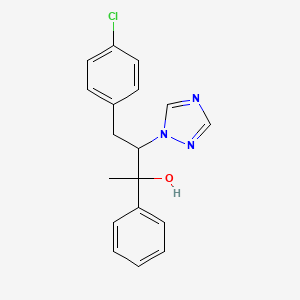
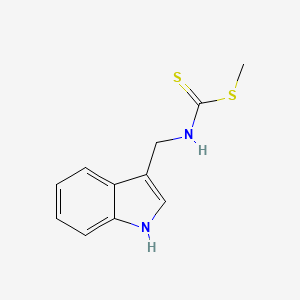
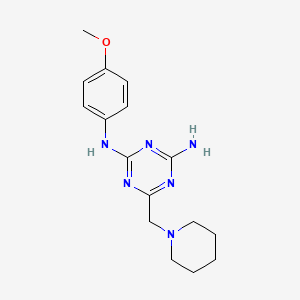
![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)